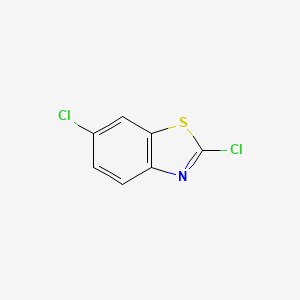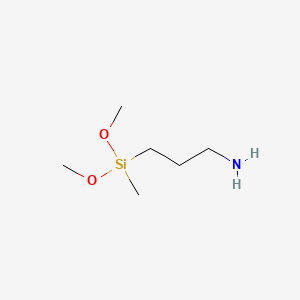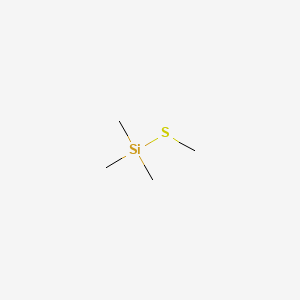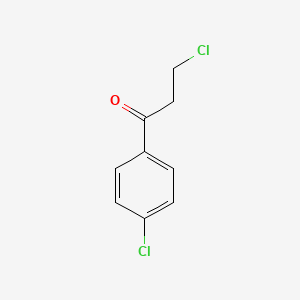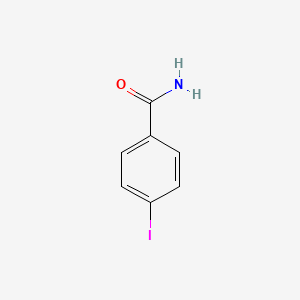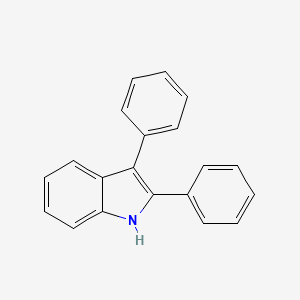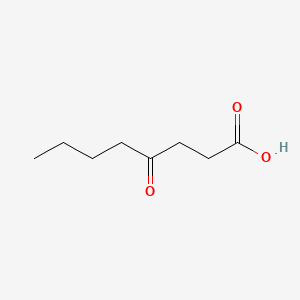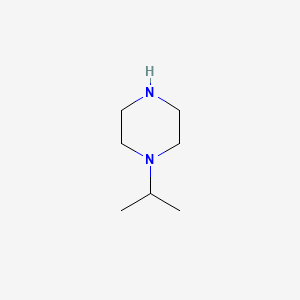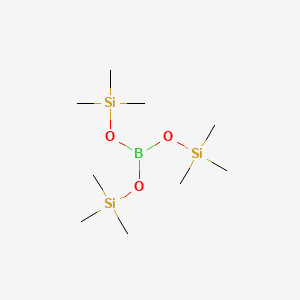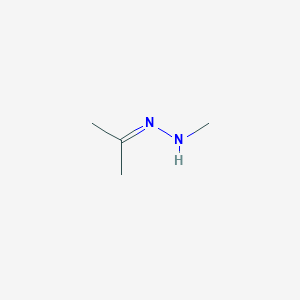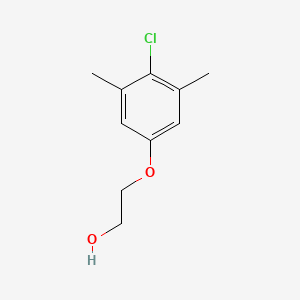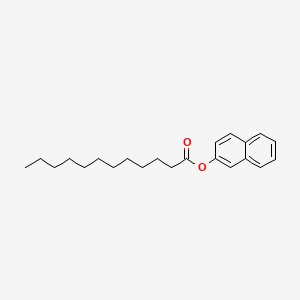
2-萘甲基月桂酸酯
描述
2-Naphthyl laurate, also known as 2-naphthyl lauric acid, is a fatty acid with remarkable properties. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. 2-Naphthyl laurate is an important intermediate in the synthesis of various organic compounds, such as surfactants, detergents, and pharmaceuticals. It is also used as an additive in various industrial applications, including lubricants, cosmetics, and plasticizers. 2-Naphthyl laurate has a variety of applications in scientific research due to its unique properties.
科学研究应用
酶活性及生化应用
2-萘甲基月桂酸酯已在酶促反应和生化分析的背景下得到广泛研究。例如,一项关于不同组织中酯酶活性的研究利用 2-萘甲基月桂酸酯作为底物,以研究人和小鼠组织中各种酶的活性,包括肾脏、肝脏、肺脏、脾脏和红细胞。这项研究强调,没有可证明的月桂酸酯裂解,这提供了对组织酯酶的特异性和活性的见解 (Young & Bittar, 1974)。类似地,对 1-(2-萘甲基)乙醇等仲醇的酶促动力学拆分的研究揭示了某些酶促过程的高对映选择性,其中 2-萘甲基月桂酸酯是理解这些生化转化的关键成分 (Irimescu, Saito, & Kato, 2003).
脂肪酶测定和脂质代谢
2-萘甲基月桂酸酯在脂肪酶测定中起着至关重要的作用,作为底物来研究各种生物系统中脂肪酶的活性。例如,一项关于大鼠脂肪细胞中甘油三酯脂肪酶异质性的研究利用 2-萘甲基月桂酸酯比较了不同脂肪组织制剂中甘油三酯和单甘油酯脂肪酶的活性 (Chmelařaron & Chmelař, 1974)。另一项对中枢神经系统髓鞘发育中酶活性的研究强调了使用 β-萘甲基月桂酸酯来研究脑发育过程中酯酶活性的变化 (Frey, Arstila, Rinne, & Riekkinen, 1971).
分子生物学和基因工程
2-萘甲基月桂酸酯也与分子生物学和基因工程研究有关。一个显着的例子是油菜中月桂酸积累的基因工程,其中研究了影响月桂酸积累的代谢和遗传参数。这项研究提供了对基因改造在改变植物油脂成分方面的潜力的见解,这对农业和生物燃料生产具有重要意义 (Voelker 等人,1996).
安全和危害
When handling 2-Naphthyl Laurate, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
As a biochemical reagent, it is likely to interact with various biological materials or organic compounds in life science related research .
Mode of Action
As a biochemical reagent, it is expected to interact with its targets, leading to changes at the molecular or cellular level .
Biochemical Pathways
Given its role as a biochemical reagent, it may be involved in various biochemical assays and could potentially influence a range of biochemical pathways .
Result of Action
As a biochemical reagent, it is expected to cause changes at the molecular or cellular level during life science related research .
生化分析
Biochemical Properties
2-Naphthyl laurate plays a significant role in biochemical reactions, particularly in the study of enzyme activity. This compound is often used as a substrate in enzymatic assays to measure the activity of esterases and lipases . Esterases and lipases hydrolyze 2-Naphthyl laurate, releasing 2-naphthol and lauric acid. The released 2-naphthol can be quantitatively measured, providing insights into the enzyme’s activity. The interactions between 2-Naphthyl laurate and these enzymes are crucial for understanding various biochemical processes and enzyme kinetics.
Molecular Mechanism
The molecular mechanism of 2-Naphthyl laurate involves its interaction with esterases and lipases. These enzymes catalyze the hydrolysis of 2-Naphthyl laurate, resulting in the formation of 2-naphthol and lauric acid . The binding of 2-Naphthyl laurate to the active site of these enzymes is a critical step in this process. The hydrolysis reaction is facilitated by the catalytic residues within the enzyme’s active site, leading to the cleavage of the ester bond in 2-Naphthyl laurate. This reaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of esterases and lipases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Naphthyl laurate can change over time due to its stability and degradation. The stability of 2-Naphthyl laurate is influenced by factors such as temperature, pH, and storage conditions . Over time, the compound may degrade, leading to a decrease in its effectiveness in enzymatic assays. Long-term studies have shown that the hydrolysis products of 2-Naphthyl laurate, such as 2-naphthol and lauric acid, can have lasting effects on cellular function. These effects include alterations in lipid metabolism and changes in cell signaling pathways.
Metabolic Pathways
2-Naphthyl laurate is involved in various metabolic pathways, particularly those related to lipid metabolism. The hydrolysis of 2-Naphthyl laurate by esterases and lipases results in the formation of lauric acid and 2-naphthol . Lauric acid is further metabolized through beta-oxidation, contributing to energy production within cells. The presence of 2-naphthol can also influence metabolic pathways, affecting the levels of various metabolites and metabolic flux. Understanding these metabolic pathways is crucial for studying the biochemical effects of 2-Naphthyl laurate.
属性
IUPAC Name |
naphthalen-2-yl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-15-22(23)24-21-17-16-19-13-11-12-14-20(19)18-21/h11-14,16-18H,2-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGUBXZFFSTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212844 | |
| Record name | 2-Naphthyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6343-73-3 | |
| Record name | β-Naphthyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-Naphthyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthyl laurate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEX5Y54P6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 2-naphthyl laurate replaced with 2-naphthyl myristate in the colorimetric assay for human serum lipase?
A1: The abstract states that sodium taurocholate, a bile salt commonly used to activate pancreatic lipase, was found to be unreliable in human serum when using 2-naphthyl laurate as a substrate []. This suggests that 2-naphthyl laurate may not be efficiently hydrolyzed by human pancreatic lipase in the presence of sodium taurocholate. The researchers found that substituting 2-naphthyl laurate with the esterase-resistant 2-naphthyl myristate allowed for a more reliable and sensitive assay for human serum lipase [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

